

Standard Operating Procedures for N,N'-Dimethyltrimethyleneurea in the Laboratory

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Compound of Interest

Compound Name: *N,N'*-Dimethyltrimethyleneurea

Cat. No.: B108851

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed standard operating procedures (SOPs) for the safe handling and use of **N,N'-Dimethyltrimethyleneurea** (also known as 1,3-Dimethylurea) in a laboratory setting. The following protocols cover its application in organic synthesis and textile finishing, along with essential safety information.

Compound Information and Safety Precautions

N,N'-Dimethyltrimethyleneurea is a versatile intermediate used in the synthesis of various compounds, including caffeine, pharmaceuticals, herbicides, and as a component in formaldehyde-free textile finishing agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chemical and Physical Properties:

Property	Value
CAS Number	96-31-1
Molecular Formula	C ₃ H ₈ N ₂ O
Molecular Weight	88.11 g/mol
Appearance	White crystalline powder or flakes[1]
Melting Point	101 - 106 °C
Boiling Point	268 - 270 °C
Solubility	Soluble in water

Hazard Identification and Safety Precautions:

Hazard	Precaution
Health Hazards	May cause skin and eye irritation.[5] Can be harmful if swallowed or inhaled.
Personal Protective Equipment (PPE)	Wear safety goggles, gloves (nitrile recommended), and a lab coat.[6]
Handling	Use in a well-ventilated area, preferably in a fume hood. Avoid creating dust.[6]
Storage	Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[6] Keep container tightly closed.
First Aid	Skin Contact: Wash with soap and water. Eye Contact: Rinse with water for several minutes. Ingestion: Seek medical attention. Inhalation: Move to fresh air.
Fire Hazards	Combustible solid. Emits toxic fumes upon decomposition.[7] Use water spray, foam, or dry chemical for extinction.

Application in Organic Synthesis

N,N'-Dimethyltrimethyleneurea is a key precursor in several important organic reactions.

Below are detailed protocols for two common applications.

Synthesis of Caffeine

N,N'-Dimethyltrimethyleneurea serves as a crucial starting material in the industrial synthesis of caffeine.[8] The overall process involves condensation, cyclization, nitrosation, reduction, acylation, and methylation steps.[8]

Experimental Protocol: Synthesis of a Caffeine Precursor (adapted from patent literature)

This protocol outlines the initial condensation and cyclization steps.

Materials:

- **N,N'-Dimethyltrimethyleneurea**
- Cyanoacetic acid
- Acetic anhydride
- Toluene
- Sodium hydroxide solution

Equipment:

- Round-bottom flask with reflux condenser
- Heating mantle
- Stirring plate and stir bar
- Filtration apparatus

Procedure:

- In a round-bottom flask, combine 1.0 mole of cyanoacetic acid and 1.2 moles of acetic anhydride.
- Heat the mixture to 40°C and stir for 1 hour.[9]
- Add 2.0 moles of toluene and 1.2 moles of **N,N'-Dimethyltrimethyleneurea** to the flask.[9]
- Heat the reaction mixture to reflux and maintain for 3 hours.[9]
- Cool the reaction to room temperature and filter the solid product.
- To the solid, add a sodium hydroxide solution to adjust the pH to 9 and heat at 90°C for 30 minutes to facilitate cyclization.[9]
- Cool to room temperature and filter to obtain the crude 4-amino-1,3-dimethyluracil.

Quantitative Data:

Reagent	Molar Ratio
Cyanoacetic acid	1.0
Acetic anhydride	1.2
N,N'-Dimethyltrimethyleneurea	1.2
Toluene	2.0 (solvent)

Parameter	Value
Reaction Temperature (Condensation)	40°C, then reflux
Reaction Time (Condensation)	1 hour at 40°C, 3 hours at reflux
Reaction Temperature (Cyclization)	90°C
Reaction Time (Cyclization)	30 minutes

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones, which are compounds with potential pharmaceutical applications. **N,N'-Dimethyltrimethyleneurea** can be used as the urea component in this reaction.[\[10\]](#)

Experimental Protocol: General Procedure for Biginelli Reaction

Materials:

- **N,N'-Dimethyltrimethyleneurea**
- An aromatic aldehyde (e.g., benzaldehyde)
- A β -ketoester (e.g., ethyl acetoacetate)
- Catalyst (e.g., Indium(III) bromide)
- Ethanol (95%)

Equipment:

- Round-bottom flask with reflux condenser
- Stirring plate and stir bar
- Heating mantle

Procedure:

- In a round-bottom flask, dissolve the aldehyde (1 equivalent), β -ketoester (2.5 equivalents), and **N,N'-Dimethyltrimethyleneurea** (1 equivalent) in 95% ethanol.[\[10\]](#)
- Add a catalytic amount of Indium(III) bromide (0.1 equivalents).[\[10\]](#)
- Stir the mixture at room temperature for 10 minutes.[\[10\]](#)
- Heat the reaction mixture to reflux and maintain for 7 hours.[\[10\]](#)
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction to room temperature.
- The product may precipitate out of solution and can be collected by filtration. Further purification can be achieved by recrystallization.

Quantitative Data:

Reagent	Molar Ratio
Aldehyde	1.0
β -ketoester	2.5
N,N'-Dimethyltrimethyleneurea	1.0
Indium(III) bromide	0.1

Parameter	Value
Solvent	95% Ethanol
Reaction Temperature	Reflux
Reaction Time	7 hours

Application in Formaldehyde-Free Textile Finishing

N,N'-Dimethyltrimethyleneurea is a precursor for producing finishing agents that provide textiles with wrinkle resistance without the use of formaldehyde.^[11] The process involves reacting **N,N'-Dimethyltrimethyleneurea** with glyoxal.

Experimental Protocol: Preparation of a Finishing Agent

Materials:

- **N,N'-Dimethyltrimethyleneurea**
- Glyoxal (40% aqueous solution)

- Phosphoric acid (85%)
- Sodium hydroxide solution (25%)
- Water

Equipment:

- Reaction vessel with cooling capabilities
- Stirring apparatus

Procedure:

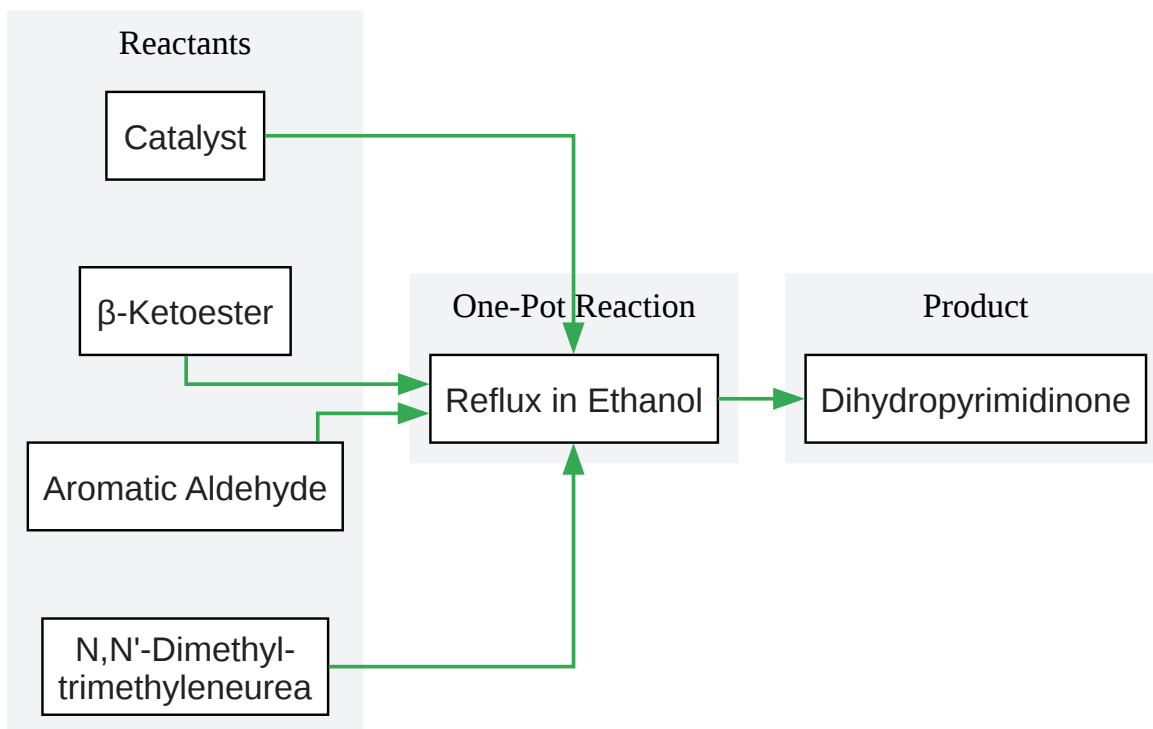
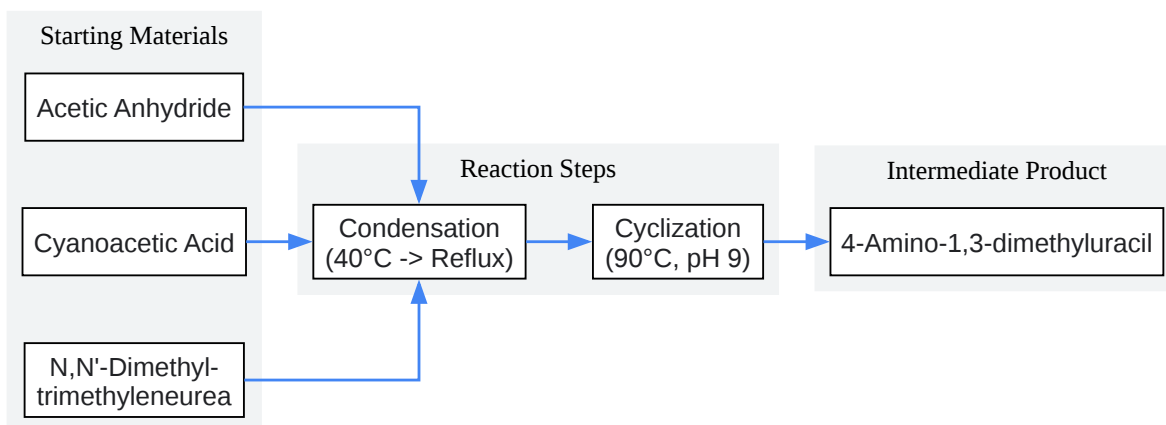
- Dissolve 126 parts of **N,N'-Dimethyltrimethyleneurea** in 52 parts of water.[\[11\]](#)
- Add 2 parts of 85% phosphoric acid and 3.2 parts of 25% sodium hydroxide solution to adjust the pH to 6.3.[\[11\]](#)
- Under cooling to maintain the temperature below 35°C, add 183.7 parts of a 40% aqueous glyoxal solution.[\[11\]](#)
- After the addition is complete, stir the mixture at 50°C for 4 hours.[\[11\]](#)
- Dilute the resulting mixture with 73.8 parts of water to obtain the finishing agent.

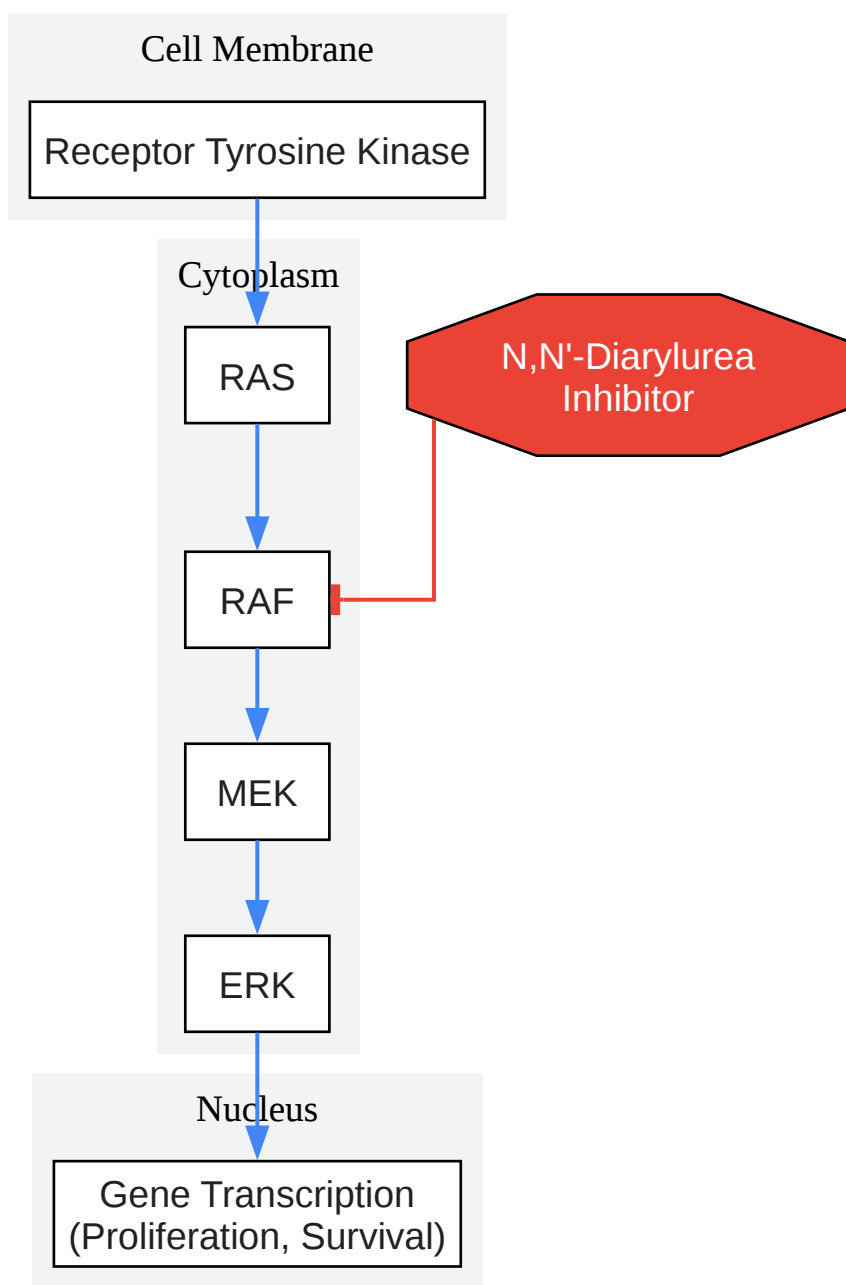
Quantitative Data:

Reagent	Parts by Weight
N,N'-Dimethyltrimethyleneurea	126
Water (initial)	52
Phosphoric acid (85%)	2
Sodium hydroxide (25%)	3.2
Glyoxal (40% solution)	183.7
Water (dilution)	73.8

Parameter	Value
pH	6.3
Reaction Temperature	<35°C (addition), 50°C (stirring)
Reaction Time	4 hours

Diagrams





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